Sodium capryloyl methyl taurate

Descripción general

Descripción

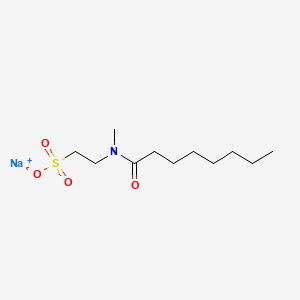

Sodium capryloyl methyl taurate is a mild anionic surfactant belonging to the taurate family. It is composed of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue derived from caprylic acid (octanoic acid), linked via an amide bond . This compound is widely used in personal care products due to its excellent foaming properties, mildness to the skin, and stability over a broad pH range .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium capryloyl methyl taurate can be synthesized through the Schotten-Baumann method, which involves the reaction of caprylic acid chloride with an aqueous solution of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride as a byproduct, which can affect the properties of the surfactant mixture .

An alternative method involves the direct amidation of N-methyltaurine or its sodium salt with caprylic acid at high temperatures (around 220°C) under nitrogen atmosphere . This method can be optimized using catalysts such as sodium borohydride, boric acid, or zinc oxide to achieve gentler reaction conditions and better product quality .

Industrial Production Methods: Industrial production of this compound typically employs the direct amidation method due to its simplicity and cost-effectiveness. The process involves heating N-methyltaurine and caprylic acid in the presence of a suitable catalyst to form the desired product . The reaction mixture is then purified to remove any excess fatty acids and byproducts, resulting in a high-purity surfactant .

Análisis De Reacciones Químicas

Types of Reactions: Sodium capryloyl methyl taurate primarily undergoes substitution reactions due to the presence of the amide bond. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines, which can attack the carbonyl carbon of the amide bond.

Hydrolysis Reactions: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of N-methyltaurine and caprylic acid.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products can include substituted amides or carboxylates.

Hydrolysis Reactions: The primary products are N-methyltaurine and caprylic acid.

Aplicaciones Científicas De Investigación

Cosmetic Formulations

Surfactant Properties:

Sodium capryloyl methyl taurate functions as a mild surfactant, which helps in cleansing formulations by reducing surface tension. This property allows it to effectively remove dirt and oil from the skin and hair without causing irritation, making it ideal for sensitive skin products .

Foaming Agent:

The compound is known for its excellent foaming capabilities, which enhance the sensory experience of personal care products. It can be used in shampoos, body washes, and facial cleansers to produce a rich lather that aids in product distribution and efficacy .

Stability Across pH Levels:

this compound is stable across a wide range of pH levels, making it versatile for inclusion in various formulations. Its stability allows formulators to create products that maintain performance over time without degradation .

Hair Care Applications

Dandruff Control:

Research indicates that this compound can be effective in treating dandruff and maintaining scalp health. Its mild nature helps control sebum production while promoting a balanced scalp environment .

Color Retention:

In hair coloring formulations, this surfactant has shown potential in enhancing color retention and conditioning effects post-treatment. Studies have demonstrated that products containing this compound can improve the longevity and vibrancy of hair color compared to traditional surfactants like sodium laureth sulfate (SLES) .

Skin Care Applications

Moisturizing Effects:

this compound has moisturizing properties that help prevent skin dryness. Its ability to form emulsions makes it useful in creams and lotions aimed at hydrating the skin while providing a smooth texture .

Gentle Cleansing:

This compound is particularly suitable for baby products and sensitive skin formulations due to its mildness. It effectively cleanses without stripping natural oils, making it ideal for use in baby shampoos and body washes .

Data Table: Properties and Benefits

| Property | Description |

|---|---|

| Chemical Structure | Derived from taurine and fatty acids |

| Surfactant Type | Non-ionic, mild surfactant |

| Foaming Ability | High foaming capacity |

| pH Stability | Effective across a wide pH range |

| Skin Compatibility | Gentle on sensitive skin |

| Moisturizing Properties | Helps retain skin hydration |

| Applications | Shampoos, conditioners, body washes, facial cleansers |

Case Studies

-

Hair Care Study:

A comparative study evaluated the effects of this compound versus SLES in hair dye formulations. The results indicated that products with this compound exhibited superior color retention after multiple washes, along with enhanced conditioning effects on dyed hair . -

Skin Sensitivity Test:

In a clinical trial involving participants with sensitive skin, formulations containing this compound were found to significantly reduce irritation compared to traditional surfactants. Participants reported improved skin comfort and reduced dryness after using products with this ingredient over four weeks .

Mecanismo De Acción

The primary mechanism of action of sodium capryloyl methyl taurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions . This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and facilitate their dispersion in water . The molecular targets include the lipid bilayers of cell membranes, where the surfactant can disrupt the lipid structure and enhance the permeability of the membrane .

Comparación Con Compuestos Similares

Sodium lauroyl methyl taurate: Similar in structure but derived from lauric acid (C12), offering different hydrophobic properties.

Sodium myristoyl methyl taurate: Derived from myristic acid (C14), providing a balance between hydrophobicity and mildness.

Sodium palmitoyl methyl taurate: Derived from palmitic acid (C16), known for its stability and foaming properties.

Uniqueness: Sodium capryloyl methyl taurate is unique due to its shorter carbon chain (C8), which imparts superior mildness and lower irritation potential compared to its longer-chain counterparts . This makes it particularly suitable for sensitive skin formulations and applications where mildness is a critical factor .

Actividad Biológica

Sodium capryloyl methyl taurate is a surfactant derived from taurine, a naturally occurring amino acid. It is primarily used in cosmetic formulations due to its mild cleansing properties and skin compatibility. This article explores the biological activity of this compound, focusing on its safety, efficacy, and applications based on diverse research findings.

This compound has the molecular formula and is classified as an acylated amino acid surfactant. Its structure allows it to function effectively as a surfactant, emulsifier, and cleansing agent in various formulations.

Biological Activity Overview

The biological activity of this compound can be summarized through its various effects on skin and hair health, as well as its safety profile.

1. Cleansing and Surfactant Properties

This compound is recognized for its mild cleansing properties, making it suitable for sensitive skin formulations. It helps in reducing surface tension, allowing for effective removal of dirt and oils without stripping the skin of its natural moisture.

- Foaming Properties : When blended with other surfactants like sodium myristoyl sarcosinate, it exhibits superior foaming capabilities compared to traditional surfactants such as sodium laureth sulfate .

2. Skin Compatibility

Research indicates that this compound is well-tolerated by the skin. It does not significantly increase transepidermal water loss (TEWL), suggesting that it maintains skin hydration effectively . Its use in formulations aimed at treating skin disorders has been documented, particularly in dandruff control and sebum regulation .

3. Toxicological Studies

Toxicological assessments have shown that this compound has a high safety margin:

- Acute Toxicity : The oral LD50 in rats exceeds 4670 mg/kg, indicating low toxicity levels . Dermal exposure studies have shown no significant adverse effects at concentrations typically used in cosmetic products.

- Repeated Dose Toxicity : No observed adverse effects were reported in 14-day oral toxicity studies at doses up to 1000 mg/kg/day .

Table 1: Summary of Toxicity Studies

| Study Type | Test Substance | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Oral Acute Toxicity | This compound | >4670 | Low toxicity; no significant clinical signs |

| Dermal Acute Toxicity | This compound | >2000 | Minimal irritation observed |

| Repeated Dose (14-day) | This compound | NOAEL: 1000 | No adverse effects noted |

4. Clinical Applications

This compound has been incorporated into various personal care products including shampoos, body washes, and facial cleansers due to its multifunctional properties:

Propiedades

IUPAC Name |

sodium;2-[methyl(octanoyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWCGBFSMHAEOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156633 | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-41-8 | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPRYLOYL METHYL TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.